Ethyl chloroacetimidate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

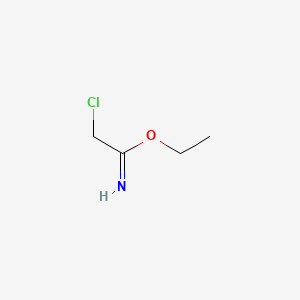

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloroethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-2-7-4(6)3-5/h6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNWDRKRMWWQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276720, DTXSID90958667 | |

| Record name | Ethyl chloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloroethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37622-36-9, 36743-66-5 | |

| Record name | Ethyl chloroacetimidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37622-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl chloroacetimidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037622369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl chloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloroethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanimidic acid, 2-chloro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl Chloroacetimidate: A Comprehensive Technical Guide to Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloroacetimidate, typically handled as its more stable hydrochloride salt, is a highly reactive and versatile bifunctional reagent.[1] Possessing both a reactive imidate group and a chloro-substituent, it serves as a crucial building block in synthetic organic chemistry. Its primary value lies in its ability to act as a precursor for a wide range of nitrogen-containing heterocycles, many of which form the core scaffolds of pharmaceutically active compounds.[2][3] The principal route to this compound is the classic Pinner reaction, an acid-catalyzed addition of an alcohol to a nitrile.[4] This guide provides an in-depth exploration of the synthesis, mechanism, properties, and key applications of ethyl chloroacetimidate, offering field-proven insights for its effective utilization in research and development.

I. Synthesis via the Pinner Reaction

The most reliable and widely used method for synthesizing this compound is the Pinner reaction, first described by Adolf Pinner in 1877.[4][5] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, also known as a Pinner salt.[6] In this specific case, chloroacetonitrile reacts with ethanol in the presence of anhydrous hydrogen chloride.

A. Reaction Mechanism

The success of the Pinner reaction is fundamentally dependent on the activation of the nitrile by a strong acid, which dramatically increases the electrophilicity of the nitrile carbon. The mechanism proceeds through several distinct steps:[7][8]

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of chloroacetonitrile by hydrogen chloride (HCl). This step is critical as it transforms the linear nitrile into a highly activated, electrophilic nitrilium cation.[7][9]

-

Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of ethanol acts as a nucleophile, attacking the electrophilic carbon of the nitrilium cation.[8]

-

Proton Transfer & Salt Formation: A subsequent proton transfer results in the formation of the final product, the thermodynamically stable ethyl 2-chloroacetimidate hydrochloride salt.[7] This crystalline solid is often referred to as a "Pinner salt."

C. Step-by-Step Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for the Pinner reaction. [10][11]

-

Preparation: Assemble a two-necked, flame-dried, round-bottomed flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the eventual liquid, and a drying tube or gas outlet leading to a scrubber (e.g., a sodium hydroxide solution).

-

Charging Reactants: To the flask, add chloroacetonitrile (1.0 eq) and anhydrous ethanol (1.0-1.2 eq). Anhydrous diethyl ether can be used as a solvent if desired.

-

Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath. Maintaining this temperature is critical. [10]4. HCl Addition: Slowly bubble dry hydrogen chloride gas through the solution. Monitor the reaction progress; precipitation of the white, crystalline Pinner salt should occur. The introduction of HCl is typically continued for several hours (e.g., 5 hours). [10]5. Reaction: After the HCl addition is complete, seal the flask and allow it to stir at low temperature (or store in a refrigerator at ~0 °C) for 12-24 hours to ensure complete crystallization. [10][11]6. Isolation: Collect the precipitated solid by filtration under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to atmospheric moisture.

-

Washing & Drying: Wash the collected crystals with cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to yield ethyl 2-chloroacetimidate hydrochloride as a white solid. [10]

II. Physicochemical and Handling Properties

Ethyl 2-chloroacetimidate hydrochloride is a white solid that requires specific storage conditions due to its reactivity.

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | Ethyl 2-chloroacetimidate hydrochloride | [12] |

| CAS Number | 36743-66-5 | [13] |

| Molecular Formula | C₄H₉Cl₂NO (or C₄H₈ClNO·HCl) | [12] |

| Molecular Weight | 158.03 g/mol | [12] |

| Appearance | White Solid | |

| Melting Point | 89 °C | [13] |

| Purity | Typically ≥95% | [12] |

| Storage | 0-5 °C, under inert atmosphere, in a freezer | [13] |

| Free Base CAS | 37622-36-9 | [1] |

| Free Base Formula | C₄H₈ClNO | [1] |

| Free Base Mol. Wt. | 121.56 g/mol | [1]|

Handling and Safety: Both the starting materials and the product require careful handling.

-

Chloroacetonitrile: Very toxic by ingestion, inhalation, and skin absorption. It is also a lachrymator. [14]* Hydrogen Chloride: A corrosive gas that can cause severe respiratory and skin burns.

-

This compound Hydrochloride: While specific toxicity data is limited, it should be treated as an irritant to the skin, eyes, and respiratory system. [12]Given its precursors and its reactivity, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

III. Reactivity and Synthetic Applications

The power of this compound lies in the predictable reactivity of the Pinner salt intermediate with a range of nucleophiles. [5][15]This allows for the facile conversion of a nitrile into more complex functional groups and heterocyclic systems.

A. Key Transformations

-

Hydrolysis to Esters: In the presence of water, particularly under acidic conditions, the imidate salt readily hydrolyzes to form the corresponding ester, ethyl chloroacetate. [5][16][17]While often an undesirable side reaction during synthesis, this pathway can be exploited if the ester is the target molecule. [9]2. Aminolysis to Amidines: The reaction of the Pinner salt with ammonia or primary/secondary amines is a highly efficient and common method for synthesizing amidines. [5][15]This transformation is a cornerstone of its utility, as amidines are prevalent in medicinal chemistry. [10][18]3. Alcoholysis to Orthoesters: Treatment with excess alcohol leads to the formation of an orthoester. [5][19]4. Reaction with Hydrogen Sulfide: This reaction pathway yields thionoesters. [5]

B. Applications in Drug Development and Heterocyclic Synthesis

The chloro-substituent is a privileged feature in medicinal chemistry, often enhancing potency and modulating pharmacokinetic properties. [20][21]this compound provides a direct route to incorporate a chloroacetyl moiety, which can then be used to construct more complex molecular architectures.

-

Synthesis of Chloro-Substituted Imidazoles: The imidate can be reacted with aminomalononitrile or other precursors to form chloro-substituted aminomidazoles, which are key intermediates for various therapeutic agents, including antifungal drugs. [2][22]* Building Block for Diverse Heterocycles: The bifunctional nature of this compound makes it a valuable reagent for constructing thiazoles, oxazoles, and other heterocycles through condensation reactions with appropriate nucleophiles. [3]* Precursor for Active Pharmaceutical Ingredients (APIs): The chloroacetyl group serves as a reactive handle for further synthetic manipulations, such as nucleophilic substitution reactions, allowing for the diversification of lead compounds in drug discovery programs. [3][23]

IV. Conclusion

This compound is a powerful and versatile synthetic intermediate whose value is unlocked through a comprehensive understanding of its synthesis and reactivity. The Pinner reaction remains the most effective method for its preparation, but its success is critically dependent on maintaining anhydrous conditions and low temperatures to prevent hydrolysis and decomposition. As a stable, crystalline hydrochloride salt, it serves as an excellent precursor to amidines and a key building block for a multitude of nitrogen-containing heterocycles. For researchers in organic synthesis and drug development, mastering the use of this reagent provides a reliable and efficient pathway to complex molecules of high pharmaceutical relevance.

References

-

Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

-

Wei, L., & Caron, S. (2013). Preparation of N1-Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride. Organic Syntheses, 90, 174-181. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Ethyl Chloroacetate for Advanced Heterocycle Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl chloroacetate. PubChem Compound Database. Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl 2-chloroacetimidate hydrochloride. Retrieved from [Link]

-

Loba Chemie. (2016). ETHYL CHLOROACETATE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Nemecek, G., Thomas, R., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1578. Retrieved from [Link]

-

NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Pinner reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (2010). Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). methyl 7-hydroxyhept-5-ynoate. Retrieved from [Link]

-

MDPI. (n.d.). Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate. Retrieved from [Link]

-

Sharma, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 115, 105220. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Alkyl-2-chloro Imidazoles Using Intermolecular Radical Additions. Retrieved from [Link]

-

ResearchGate. (n.d.). The Mechanism of Hydrolysis of Imidate Salts. Retrieved from [Link]

-

SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US2331681A - Preparation of chloroacetonitrile.

-

TSI Journals. (2018). Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino) phenyl) prop-2-en-1-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chloroacetonitrile. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

-

Quora. (2016). What will happen when ethanol reacts with hydrochloric acid at 140 degree?. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. Retrieved from [Link]

Sources

- 1. This compound | C4H8ClNO | CID 193264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. Pinner Reaction [organic-chemistry.org]

- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Ethyl acetimidate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. Ethyl 2-chloro-acetimidate hydrochloride 95% | CAS: 36743-66-5 | AChemBlock [achemblock.com]

- 13. chembk.com [chembk.com]

- 14. Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines [organic-chemistry.org]

- 19. jk-sci.com [jk-sci.com]

- 20. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. tsijournals.com [tsijournals.com]

Ethyl Chloroacetimidate: A Versatile Electrophilic Synthon for Heterocyclic Chemistry in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the efficient construction of novel heterocyclic scaffolds is a cornerstone of drug discovery. Ethyl chloroacetimidate, a reactive yet versatile bifunctional reagent, has emerged as a valuable building block for the synthesis of a diverse array of nitrogen-containing heterocycles. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, reactivity, and applications, with a particular focus on its utility for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its reactivity and provide practical, field-proven insights into its application in the synthesis of pharmaceutically relevant compounds.

Chemical Identity and Physicochemical Properties

This compound is most commonly handled and utilized as its hydrochloride salt to enhance its stability. The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | Ethyl 2-chloroethanimidate | [1] |

| Synonym(s) | Ethyl 2-chloroacetimidate, this compound | [1] |

| CAS Number (Free Base) | 37622-36-9 | [1] |

| CAS Number (HCl Salt) | 36743-66-5 | [2] |

| Molecular Formula | C₄H₈ClNO | [1] |

| Molecular Weight (Free Base) | 121.56 g/mol | [1] |

| Molecular Weight (HCl Salt) | 158.03 g/mol | [2] |

| Appearance (HCl Salt) | White solid | [2] |

| Storage Temperature (HCl Salt) | 0-5 °C | [2] |

Structure:

Caption: Structure of Ethyl 2-chloroethanimidate.

Synthesis of this compound Hydrochloride via the Pinner Reaction

The most reliable and widely employed method for the synthesis of this compound hydrochloride is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride.

Mechanistic Insights

The Pinner reaction proceeds through a well-established mechanism. The initial step involves the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly enhances the electrophilicity of the nitrile carbon. This is followed by the nucleophilic attack of the alcohol on the activated nitrile, leading to the formation of an imidate salt, commonly referred to as a Pinner salt. The reaction is typically conducted at low temperatures to prevent the thermodynamically unstable imidate salt from decomposing.

Caption: Pinner Reaction Workflow for this compound HCl.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of similar imidate hydrochlorides and provides a robust method for the preparation of this compound hydrochloride.[3]

Materials:

-

Chloroacetonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Ice-salt bath

-

Scrubber (containing an appropriate basic solution to neutralize excess HCl gas)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine chloroacetonitrile (1.0 equivalent) and anhydrous ethanol (1.1 equivalents).

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath.

-

HCl Addition: Bubble anhydrous hydrogen chloride gas through the stirred solution. Maintain the temperature below 10 °C throughout the addition. The reaction is exothermic. Continue the HCl addition until the solution is saturated.

-

Reaction: Seal the flask and allow it to stand at 0-5 °C for 12-24 hours. The product will often precipitate as a white solid.

-

Isolation: Dilute the reaction mixture with anhydrous diethyl ether to facilitate further precipitation. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to yield this compound hydrochloride as a white crystalline solid.

Self-Validation and Causality: The use of anhydrous conditions is critical to prevent the hydrolysis of the product to ethyl chloroacetate.[4] The low reaction temperature is essential to minimize the formation of byproducts and the decomposition of the thermodynamically unstable Pinner salt.[4] The final wash with anhydrous diethyl ether ensures the removal of any residual starting materials and byproducts, yielding a product of high purity.

Reactivity and Synthetic Applications

This compound is a bifunctional electrophile, possessing two reactive sites susceptible to nucleophilic attack: the imino carbon and the carbon bearing the chlorine atom. This dual reactivity makes it a powerful tool for the synthesis of a variety of heterocyclic systems.

Cyclocondensation Reactions

A primary application of this compound in drug development is its use in cyclocondensation reactions to form five- and six-membered heterocycles. The general workflow involves the reaction of this compound with a dinucleophile.

Caption: General Workflow for Heterocycle Synthesis.

This strategy has been successfully employed in the synthesis of various pharmaceutically relevant scaffolds, including:

-

Pyrazoles: Reaction with hydrazine derivatives yields substituted pyrazoles, a common motif in many bioactive molecules.

-

Imidazoles: Condensation with ammonia or primary amines can lead to the formation of imidazole rings.

-

Triazoles: Reaction with hydrazides or related dinucleophiles provides a route to triazole derivatives.

Case Study: Synthesis of a Key Intermediate for Doravirine

A compelling example of the synthetic utility of chloro-activated imidate-like precursors is in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine , used for the treatment of HIV-1 infection.[2] While not directly employing this compound, the synthesis of a key triazolone intermediate, 3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, utilizes a similar chloro-activated electrophile for alkylation of the pyridone core of Doravirine.[5][6]

The synthesis of this key intermediate highlights the importance of the chloromethyl group as a reactive handle for C-N bond formation in the construction of complex drug molecules. The underlying principle of using a chloro-activated synthon for the elaboration of a heterocyclic core is directly analogous to the reactivity of this compound.

Safety and Handling

This compound hydrochloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Based on available data for the hydrochloride salt, it is expected to be an irritant to the skin, eyes, and respiratory system.[7]

-

Precautionary Statements:

It is imperative to consult the Safety Data Sheet (SDS) for detailed and up-to-date safety and handling information before use.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a wide range of nitrogen-containing heterocycles. Its predictable reactivity, primarily through the Pinner reaction for its synthesis and subsequent cyclocondensation reactions, makes it an important tool in the arsenal of medicinal chemists. The application of analogous chloro-activated intermediates in the synthesis of modern pharmaceuticals like Doravirine underscores the continued relevance of this class of compounds in drug discovery and development. By understanding the principles of its synthesis, reactivity, and handling, researchers can effectively leverage this compound to accelerate the discovery of new therapeutic agents.

References

- Wei, L., & Caron, S. (2011). Preparation of N1-Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride. Organic Syntheses, 88, 3.

- New Drug Approvals. (2016). Doravirine, MK-1439.

- Anderson, K. R., et al. (2015). Highly efficient synthesis of HIV NNRTI doravirine. Organic Letters, 17(6), 1493-1495.

- PubMed. (2015). Highly efficient synthesis of HIV NNRTI doravirine.

- Google Patents. (2020).

- Thareja, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic & Medicinal Chemistry, 27(18), 115015.

- Google Patents. (1974).

- Google Patents. (2022).

- PubMed. (2019). Design, Synthesis and Biological Evaluation of Novel Acetamide-Substituted Doravirine and Its Prodrugs as Potent HIV-1 NNRTIs.

- PubMed Central. (2014).

- YouTube. (2022). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals.

- Grokipedia. (n.d.). Pinner reaction.

- Google Patents. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. WO1997023469A1.

- Sigma-Aldrich. (n.d.).

- Organic Syntheses. (n.d.).

- PubChem. (n.d.).

- Organic Syntheses. (n.d.).

- PubMed Central. (2019).

- Eureka | Patsnap. (n.d.). Drugs synthesis patented technology retrieval search results.

- AChemBlock. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmaceutical, clinical, and resistance information on doravirine, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis method of ethyl 4-chloroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. researchgate.net [researchgate.net]

- 7. EP1031566B1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

What is ethyl chloroacetimidate used for in organic chemistry?

An In-Depth Technical Guide to Ethyl Chloroacetimidate in Organic Chemistry

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the applications of this compound. It moves beyond simple reaction lists to provide a deep understanding of the causality behind its synthetic utility, focusing on its role in constructing crucial chemical motifs for biologically active molecules.

Introduction: A Versatile Bifunctional Reagent

This compound, typically utilized as its more stable hydrochloride salt, is a powerful and versatile reagent in modern organic synthesis. Its value stems from its bifunctional nature: it possesses a highly electrophilic imidate carbon for the formation of amidine linkages and a reactive chloromethyl group that serves as a handle for subsequent nucleophilic substitution or cyclization reactions. This unique combination allows for the efficient, often one-pot, construction of complex nitrogen-containing scaffolds that are central to medicinal chemistry and materials science. This guide will explore its synthesis, core reactivity, and strategic applications in the synthesis of bioactive compounds and heterocyclic systems.

Physicochemical Data

For clarity, the properties of both the free base and its commonly used hydrochloride salt are provided below.

| Property | Ethyl 2-Chloroacetimidate (Free Base) | Ethyl 2-Chloroacetimidate Hydrochloride |

| Molecular Formula | C₄H₈ClNO | C₄H₉Cl₂NO |

| Molecular Weight | 121.57 g/mol | 158.03 g/mol |

| CAS Number | 37622-36-9 | 36743-66-5 |

| Appearance | N/A (Typically generated in situ or used as salt) | White to off-white solid |

| IUPAC Name | ethyl 2-chloroethanimidate | ethyl 2-chloroethanimidate;hydrochloride |

Synthesis of this compound Hydrochloride: The Pinner Reaction

The most direct and established method for synthesizing alkyl imidate hydrochlorides is the Pinner reaction, first described in 1877.[1][2] This acid-catalyzed reaction involves the nucleophilic attack of an alcohol on a nitrile.

Mechanism & Causality

The reaction is initiated by the protonation of chloroacetonitrile with a strong acid, typically anhydrous hydrogen chloride (HCl) gas, under strictly anhydrous conditions.[3][4] This protonation dramatically increases the electrophilicity of the nitrile carbon, activating it for nucleophilic attack by a relatively weak nucleophile like ethanol. The resulting protonated imidate is the stable Pinner salt, this compound hydrochloride. Maintaining anhydrous conditions is critical; the presence of water would lead to the hydrolysis of the reactive intermediate to form an ester or amide.[4]

Caption: Mechanism of the Pinner Reaction.

Experimental Protocol: Synthesis of this compound HCl

This protocol is a representative procedure based on established methodologies for Pinner salt formation.[3][4]

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube extending below the solvent surface, a thermometer, and a drying tube connected to an acid gas scrubber (e.g., containing NaOH solution).

-

Reagents: Charge the flask with anhydrous ethanol (1.2 eq) and anhydrous diethyl ether or dichloromethane. Cool the solution to 0 °C in an ice-water bath. Add chloroacetonitrile (1.0 eq) dropwise while maintaining the temperature below 5 °C.

-

Reaction: Bubble dry hydrogen chloride gas through the stirred solution at a moderate rate. Monitor the internal temperature, ensuring it remains between 0-5 °C. The reaction is exothermic.

-

Crystallization: Continue the HCl addition for 2-4 hours. The product, this compound hydrochloride, will typically precipitate from the ethereal solution as a white crystalline solid.

-

Isolation: Once the reaction is complete (monitored by the cessation of precipitation), stop the HCl flow and seal the flask. Allow the mixture to stand at 0-4 °C for several hours to complete crystallization.

-

Work-up: Collect the solid product by rapid filtration under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. Wash the crystals with cold, anhydrous diethyl ether and dry under vacuum. The resulting Pinner salt is highly hygroscopic and should be stored in a desiccator.

Core Application I: Synthesis of 2-Chloroacetamidines

The primary and most documented use of this compound is its reaction with primary and secondary amines to furnish 2-chloroacetamidines. This transformation is a cornerstone in the synthesis of targeted enzyme inhibitors.

Mechanism & Field-Proven Insight

The reaction proceeds via nucleophilic attack of the amine on the electrophilic imidate carbon. The ethoxy group of the imidate is an excellent leaving group (as ethanol) following protonation, making the reaction efficient and generally high-yielding. This method is superior to alternatives like reacting an amine with chloroacetyl chloride to form an amide, followed by a multi-step conversion to the amidine. The imidate provides a direct, atom-economical route to the desired amidine functionality.

This reaction has been expertly applied in the development of potent, irreversible inactivators of Protein Arginine Deiminase 4 (PAD4) and Dimethylarginine Dimethylaminohydrolase (DDAH), enzymes implicated in rheumatoid arthritis and the regulation of nitric oxide synthase, respectively.[3][5][6] In these contexts, the 2-chloroacetamidine moiety functions as a "warhead" that covalently modifies a critical cysteine residue in the enzyme's active site.[3]

Caption: General mechanism for 2-chloroacetamidine formation.

Experimental Protocol: Synthesis of a PAD4 Inactivator Precursor

This protocol is adapted from the peer-reviewed synthesis of Cl-amidine, a known PAD4 inactivator.[6]

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine substrate (e.g., N-α-benzoyl-L-ornithine amide-TFA salt, 1.0 eq) and dissolve it in anhydrous methanol.

-

Base Addition: Add a suitable organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq), to neutralize the amine salt and facilitate the reaction.

-

Imidate Addition: Add solid this compound hydrochloride (1.5-2.0 eq) to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature overnight (12-18 hours). Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) to confirm the consumption of the starting amine.

-

Work-up & Purification: Upon completion, quench the reaction by adding water. Acidify the mixture with trifluoroacetic acid (TFA). The product can then be isolated and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the desired 2-chloroacetamidine product as its TFA salt.

Core Application II: Direct Synthesis of 2-Chloromethyl Heterocycles

A second powerful application of this compound is its use in the direct, one-pot synthesis of heterocycles bearing a 2-chloromethyl substituent. This method provides a convergent route to valuable synthetic intermediates.

Mechanism & Causality

This strategy employs substrates that contain two nucleophilic sites, such as 2-aminothiophenol or ethylenediamine. The reaction proceeds through a tandem sequence:

-

Amidine Formation: The more nucleophilic amine attacks the imidate first, forming a 2-chloroacetamidine intermediate, as described previously.

-

Intramolecular Cyclization: The second nucleophile (e.g., the thiol in 2-aminothiophenol) then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion in an intramolecular Sₙ2 reaction. This cyclization step forms the heterocyclic ring.

This approach is often higher yielding and more practical than alternative methods, such as using chloroacetyl chloride, especially with substituted or sensitive substrates.[7] The resulting 2-chloromethyl heterocycles (e.g., 2-chloromethylbenzothiazole) are themselves versatile building blocks, where the chlorine can be readily displaced by a wide range of nucleophiles to build molecular complexity.[7][8]

Caption: Logical workflow for 2-chloromethyl heterocycle synthesis.

Representative Protocol: Synthesis of 2-Chloromethylbenzothiazole

This is a representative protocol based on described methodologies.[7]

-

Setup: In a round-bottom flask with a magnetic stirrer and reflux condenser, dissolve 2-aminothiophenol (1.0 eq) in a suitable solvent such as ethanol.

-

Reagent Addition: Add this compound hydrochloride (1.1 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux (or a moderate temperature like 60 °C) for 1-3 hours. The reaction progress can be monitored by TLC.

-

Isolation: After cooling the mixture to room temperature, the solvent is typically removed under reduced pressure.

-

Purification: The residue is then purified, for example, by recrystallization from a suitable solvent or by column chromatography on silica gel, to afford the pure 2-chloromethylbenzothiazole product.

Conclusion

This compound is a reagent of significant strategic importance in organic synthesis. Its ability to serve as a direct precursor to 2-chloroacetamidines has been expertly leveraged in the field of medicinal chemistry for the design of potent enzyme inactivators. Furthermore, its application in the convergent synthesis of 2-chloromethyl heterocycles provides an efficient entry point to a class of compounds that are themselves versatile intermediates for further functionalization. Understanding the synthesis, reactivity, and strategic application of this bifunctional reagent empowers chemists to design more efficient and innovative synthetic routes to complex and biologically relevant molecules.

References

-

ProQuest. (n.d.). Synthesis of 4-[(2-chloroethanimidamido) methyl –N- (prop-2-yn-1-yl) benzamide, a possible in vivo activity probe of DDAH-like enzymes. Retrieved from [Link]

- Suto, M. J., et al. (1989). 2-Chloro-1,1,1-Triethoxyethane and its Use in a Versatile Synthesis of Substituted, 2-Chloromethyl Heterocycles Including Benzot. Journal of Heterocyclic Chemistry, 26(6), 2921-2924.

-

Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

- Stillings, M. R., et al. (1986). Substituted 1H-imidazo[4,5-c]quinolines. A new class of potent interferon inducers. Journal of Medicinal Chemistry, 29(11), 2280-2284.

-

Causey, C. P., et al. (2011). An improved synthesis of haloaceteamidine-based inactivators of protein arginine deiminase 4 (PAD4). ACS Medicinal Chemistry Letters, 2(6), 482-486. Retrieved from [Link]

-

UCLA Division of Physical Sciences. (n.d.). Illustrated Glossary of Organic Chemistry - Pinner reaction. Retrieved from [Link]

-

Luo, Y., et al. (2007). Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization. Biochemistry, 46(10), 4023-4037. Retrieved from [Link]

-

LookChem. (n.d.). Cas 20846-52-0, 2-CHLOROETHANIMIDAMIDE HYDROCHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). US2676964A - 3-pyridyl propylamine antihistamine substances.

-

Sci-Hub. (n.d.). New protein reagents I. This compound, its properties and its reaction with ribonuclease. Retrieved from [Link]

-

RISS. (n.d.). New protein reagents I. This compound, its properties and its reaction with ribonuclease. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1620-1626. Retrieved from [Link]

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of 4-[(2-chloroethanimidamido) methyl –N- (prop-2-yn-1-yl) benzamide, a possible <i>in vivo</i> activity probe of DDAH-like enzymes - ProQuest [proquest.com]

- 6. An improved synthesis of haloaceteamidine-based inactivators of protein arginine deiminase 4 (PAD4) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. US2676964A - 3-pyridyl propylamine antihistamine substances - Google Patents [patents.google.com]

Ethyl Chloroacetimidate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of modern organic synthesis and drug discovery, the strategic deployment of highly functionalized, reactive intermediates is paramount to the efficient construction of complex molecular architectures. Ethyl chloroacetimidate, and its more commonly handled hydrochloride salt, represents a cornerstone of this principle. As a bifunctional molecule, it uniquely combines the electrophilic reactivity of a chloroacetyl group with the versatile chemistry of an imidate ester. This duality makes it an invaluable building block, particularly in the synthesis of nitrogen-containing heterocycles that form the core of numerous pharmacologically active agents.[1] This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and handling. It is designed to equip researchers, scientists, and drug development professionals with the technical understanding necessary to effectively leverage this potent reagent in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is the bedrock of its successful application in the laboratory. While this compound is most frequently generated and used in situ or handled as its more stable hydrochloride salt, a comprehensive profile is essential for its characterization and for predicting its behavior in reaction mixtures.

Physical Properties

| Property | This compound Hydrochloride | This compound (Free Base) | Ethyl Chloroacetate (Related Ester) |

| CAS Number | 36743-66-5[3] | 37622-36-9[4][5] | 105-39-5 |

| Molecular Formula | C₄H₉Cl₂NO[2] | C₄H₈ClNO[4][5] | C₄H₇ClO₂ |

| Molecular Weight | 158.03 g/mol [6] | 121.56 g/mol [4][5] | 122.55 g/mol |

| Appearance | White Solid[2] | Not Reported (Presumed Liquid) | Clear, colorless liquid[7] |

| Melting Point | 89 °C[3] | Not Applicable | -26 °C (-15 °F)[7] |

| Boiling Point | Decomposes | Not Reported | 143 °C (289 °F)[7] |

| Density | Not Reported | Not Reported | 1.15 g/mL at 20 °C[7] |

| Solubility | Soluble in polar solvents | Not Reported | Insoluble in water[7] |

| XLogP3-AA (Computed) | Not Applicable | 1.2[4] | 1.1 |

Spectroscopic Data: A Predictive Analysis

Direct, experimentally-derived spectroscopic data for this compound is scarce in publicly accessible databases. However, a detailed prediction of its characteristic spectral features can be made based on its structure and by drawing parallels with analogous compounds such as ethyl chloroacetate and N-ethyl-2-chloroacetamide.[8][9][10]

¹H NMR (Proton Nuclear Magnetic Resonance): The expected ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit three distinct signals:

-

Ethyl Group (CH₃): A triplet at approximately 1.3 ppm, resulting from coupling to the adjacent methylene group.

-

Ethyl Group (CH₂): A quartet at around 4.2 ppm, due to coupling with the neighboring methyl group. The downfield shift is attributed to the deshielding effect of the adjacent oxygen atom.

-

Chloromethyl Group (CH₂Cl): A singlet at approximately 4.1 ppm. This signal is expected to be sharp as there are no adjacent protons to cause splitting.

-

Imine Proton (NH): A broad singlet that could appear over a wide range, typically downfield (e.g., 8-10 ppm), and its visibility may depend on the solvent and concentration. For the hydrochloride salt, this peak would be more pronounced.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The predicted ¹³C NMR spectrum would show four signals corresponding to the unique carbon environments:

-

Ethyl Group (CH₃): An upfield signal around 14 ppm.

-

Ethyl Group (CH₂): A signal in the region of 60-65 ppm, shifted downfield by the attached oxygen.

-

Chloromethyl Group (CH₂Cl): A signal around 40-45 ppm.

-

Imidate Carbon (C=N): The most downfield signal, expected in the range of 160-170 ppm, characteristic of a carbon-nitrogen double bond.

IR (Infrared) Spectroscopy: The IR spectrum of this compound would be characterized by the following key absorption bands:

-

N-H Stretch: A moderate to strong band around 3300-3400 cm⁻¹, corresponding to the imine N-H bond.

-

C-H Stretch: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

-

C=N Stretch: A strong, sharp absorption band in the region of 1650-1690 cm⁻¹, which is characteristic of the imidate functional group. This is a key diagnostic peak.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region, typical for the C-O single bond of the ester-like portion.

-

C-Cl Stretch: A strong band in the fingerprint region, typically between 700-800 cm⁻¹.[11]

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 121 and a characteristic M+2 peak at m/z 123 with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. Common fragmentation patterns would likely involve the loss of the ethyl group (-29), the ethoxy group (-45), and the chlorine atom (-35).

Chemical Properties and Reactivity

The synthetic utility of this compound is rooted in its predictable yet versatile reactivity. Its stability, or lack thereof, under certain conditions dictates its handling and application.

Stability and Storage

This compound in its free base form is susceptible to hydrolysis and polymerization, making it challenging to isolate and store for extended periods. For this reason, it is almost exclusively prepared and sold as its hydrochloride salt.[2] The salt is a more stable, crystalline solid that can be stored for longer durations.

Recommended Storage Protocol:

-

Temperature: Store in a freezer at 0-5 °C.[2]

-

Atmosphere: Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.

-

Container: Use a tightly sealed, amber glass bottle to protect from light and moisture.

The Pinner Reaction: Synthesis of this compound

The classical method for synthesizing imidate esters is the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[12] For this compound, this entails the reaction of chloroacetonitrile with ethanol in the presence of anhydrous hydrogen chloride.

Caption: Synthesis of this compound via the Pinner Reaction.

Causality in Experimental Choices:

-

Anhydrous Conditions: The reaction must be strictly anhydrous. The presence of water would lead to the hydrolysis of the nitrile to the corresponding amide (chloroacetamide) or the imidate product to the ester (ethyl chloroacetate), significantly reducing the yield of the desired product.

-

Gaseous HCl: Bubbling dry hydrogen chloride gas through the reaction mixture provides the necessary strong acid catalyst to protonate the nitrile nitrogen, thereby activating the carbon atom for nucleophilic attack by the weakly nucleophilic alcohol.[12][13]

-

Low Temperature: The reaction is typically conducted at low temperatures (0-5 °C) to control the exothermicity of the HCl dissolution and to prevent side reactions, such as the elimination of the imidate to an amide and an alkyl chloride.

Key Reactions and Mechanistic Insights

The reactivity of this compound is dominated by two key features: the electrophilic carbon of the C=N bond and the reactive C-Cl bond.

1. Hydrolysis: Like other imidates, this compound is sensitive to water. Hydrolysis, particularly under acidic conditions, proceeds via nucleophilic attack of water on the protonated imidate, ultimately leading to the formation of ethyl chloroacetate and ammonium chloride.[14][15]

Caption: Simplified Mechanism of Acid-Catalyzed Hydrolysis.

2. Nucleophilic Substitution: The imidate functionality makes this compound an excellent precursor for amidines. Reaction with ammonia or primary/secondary amines leads to the displacement of the ethoxy group to form the corresponding chloroacetamidine. This reaction is a cornerstone of its utility in synthesizing heterocyclic compounds.

The chloroacetyl moiety also contains a reactive C-Cl bond, which is susceptible to nucleophilic substitution (an Sₙ2 reaction) by a wide range of nucleophiles. This allows for the introduction of various functional groups at the alpha-position.

Experimental Protocols

The following protocols are provided as a guide and should be adapted based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound Hydrochloride

Materials:

-

Chloroacetonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Round-bottom flask with a gas inlet tube and magnetic stirrer

-

Drying tube (CaCl₂)

-

Ice bath

Procedure:

-

Equip a dry, 500 mL three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the future liquid level, and a gas outlet connected to a drying tube.

-

Charge the flask with chloroacetonitrile (1.0 mol) and anhydrous ethanol (1.2 mol).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Begin stirring and slowly bubble dry hydrogen chloride gas through the solution. Maintain the temperature below 10 °C throughout the addition.

-

Continue the addition of HCl for 2-3 hours, or until the reaction mixture becomes a thick, white slurry.

-

Once the reaction is complete, stop the HCl flow and seal the flask. Allow the mixture to stand in the cold (e.g., in a refrigerator at 4 °C) overnight to ensure complete precipitation.

-

Add anhydrous diethyl ether (200 mL) to the slurry and break up any lumps with a spatula.

-

Collect the white solid product by vacuum filtration, washing it with two portions of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound hydrochloride.

Protocol 2: Analytical Characterization

-

Melting Point: Determine the melting point of the dried solid. A sharp melting point is indicative of high purity.

-

NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the structure.

-

FT-IR Spectroscopy: Obtain an IR spectrum of the solid product (e.g., using a KBr pellet) to verify the presence of key functional groups (N-H, C=N, C-O).

Safety and Handling

This compound hydrochloride and its precursors are hazardous materials that must be handled with care.

-

Toxicity: While specific toxicity data for this compound is limited, related chloroacetyl compounds are known to be toxic and irritating.[16] Assume the compound is toxic if swallowed, in contact with skin, or if inhaled.

-

Corrosivity: As a hydrochloride salt, it can be corrosive. The starting material, chloroacetonitrile, and the reagent, HCl gas, are highly toxic and corrosive.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood.[17]

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste. Follow all local and institutional regulations for chemical waste disposal.

Applications in Drug Development

The true value of this compound lies in its application as a versatile intermediate for the synthesis of pharmaceuticals. Its ability to participate in cyclization reactions to form heterocycles is particularly noteworthy. For instance, it can be used to construct thiazole, imidazole, and pyrimidine rings, which are prevalent motifs in medicinal chemistry.

While specific, named drugs directly using this compound in their publicly disclosed synthesis routes are not prominently cited, its close analog, ethyl 2-chloroacetoacetate, is a key intermediate in the synthesis of major drugs like the anticoagulant Apixaban and the anti-gout medication Febuxostat .[18][19][20] The synthetic strategies employed for these molecules, often involving the reaction of the chloro-intermediate with a thioamide or amidine to form a thiazole ring, are directly translatable to this compound. This underscores its potential as a critical building block for the next generation of therapeutic agents.

Caption: Conceptual workflow for API synthesis using this compound.

Conclusion

This compound is a potent and versatile reagent whose value in synthetic and medicinal chemistry is defined by its dual reactivity. While its handling requires care, particularly in its hydrochloride salt form, the synthetic possibilities it unlocks are vast. By understanding its fundamental physical and chemical properties, mastering its synthesis via the Pinner reaction, and appreciating its potential for constructing complex heterocyclic systems, researchers can effectively integrate this powerful building block into their synthetic strategies, accelerating the discovery and development of novel therapeutic agents.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66044, 2-chloro-N-ethylacetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of ethyl chloroacetate. [Image]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193264, this compound. Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl 2-chloroacetimidate hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5123420, Ethyl 2,2,2-trichloroacetimidate. Retrieved from [Link]

-

ResearchGate. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-N-ethylacetamide. NIST Chemistry WebBook. Retrieved from [Link]

- Unknown Source. (n.d.). HYDROLYSIS. [PDF Document].

-

ResearchGate. (n.d.). ¹H-NMR spectrum of N-(2-(2-chloroacetamido) ethyl) octadic-9-enamide (CAEO). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). chloroacetamide. Retrieved from [Link]

-

YouTube. (2022, August 28). Making Chloroacetamide a Precursor to Many Pharmaceuticals. Retrieved from [Link]

-

PubMed. (2022). Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. Retrieved from [Link]

-

PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C2H5Cl CH3CH2Cl infrared spectrum of chloroethane. Retrieved from [Link]

-

NIST. (n.d.). 2-(P-chlorophenoxy)ethyl chloro acetate. NIST Chemistry WebBook. Retrieved from [Link]

- Unknown Source. (n.d.).

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

-

Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

Sources

- 1. Ethyl chloroacetate synthesis - chemicalbook [chemicalbook.com]

- 2. Ethyl 2-chloroacetimidate hydrochloride | 36743-66-5 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C4H8ClNO | CID 193264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Ethyl 2-chloro-acetimidate hydrochloride 95% | CAS: 36743-66-5 | AChemBlock [achemblock.com]

- 7. ETHYL CHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. 2-chloro-N-ethylacetamide | C4H8ClNO | CID 66044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl chloroacetate(105-39-5) 1H NMR [m.chemicalbook.com]

- 10. 2-Chloro-N-ethylacetamide [webbook.nist.gov]

- 11. C2H5Cl CH3CH2Cl infrared spectrum of chloroethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. orgsyn.org [orgsyn.org]

- 13. Ethyl acetimidate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. canbipharm.com [canbipharm.com]

- 18. Page loading... [guidechem.com]

- 19. nbinno.com [nbinno.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Ethyl chloroacetimidate hydrochloride stability and storage

An In-depth Technical Guide to the Stability and Storage of Ethyl Chloroacetimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of a Versatile Reagent

This compound hydrochloride is a valuable bifunctional reagent in organic synthesis, prized for its ability to introduce an ethyl acetimidate group which can then be used to form a variety of heterocyclic structures or to modify primary amines. Its utility, however, is intrinsically linked to its reactivity. This same reactivity makes the compound susceptible to degradation, posing significant challenges for its long-term storage and consistent use in sensitive applications. This guide provides a comprehensive overview of the chemical stability of this compound hydrochloride, outlines the scientific principles behind its proper storage and handling, and offers detailed protocols for assessing its purity and degradation over time. By understanding the causality behind its instability, researchers can implement self-validating systems to ensure the integrity of this crucial reagent in their experimental workflows.

The Chemical Foundation of Instability

This compound hydrochloride is the hydrochloride salt of an imidate ester. Its structure contains several features that contribute to its reactivity and, consequently, its instability:

-

The Imidate Functional Group: The carbon-nitrogen double bond (C=N) in the imidate moiety is highly susceptible to nucleophilic attack, particularly by water.

-

The Hydrochloride Salt: The presence of HCl makes the compound acidic and highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water then becomes a key reactant in the primary degradation pathway.

-

The α-Chloro Substituent: The electron-withdrawing nature of the chlorine atom further increases the electrophilicity of the imidate carbon, making it even more prone to nucleophilic attack.

These structural features dictate the primary degradation pathway for this compound hydrochloride: hydrolysis.

The Dominant Degradation Pathway: Hydrolysis

The most significant factor affecting the stability of this compound hydrochloride is its susceptibility to hydrolysis. The mechanism of imidate hydrolysis is well-documented and proceeds via a tetrahedral intermediate.[2][3] The pH of the local environment, influenced by the presence of the hydrochloride salt and any absorbed water, plays a critical role in determining the final degradation products.

In the presence of water, the imidate is attacked to form a tetrahedral intermediate. The breakdown of this intermediate is influenced by stereoelectronic effects and the protonation state of the nitrogen and oxygen atoms.[2][4][5]

-

In acidic to neutral conditions , which are expected for the hydrochloride salt, the hydrolysis predominantly yields ethyl chloroacetate and ammonium chloride .[2][5]

-

In basic conditions , the breakdown of the tetrahedral intermediate can also lead to the formation of 2-chloroacetamide and ethanol .[2][5]

Given that the compound is a hydrochloride salt, the acidic hydrolysis pathway is the most relevant for understanding its degradation upon exposure to atmospheric moisture.

Caption: Primary Hydrolysis Pathway of this compound HCl.

Thermal Stability Considerations

While hydrolysis is the primary concern under typical storage conditions, thermal degradation is also a possibility, especially if the compound is stored improperly at elevated temperatures. There is limited specific data on the thermal decomposition of this compound hydrochloride itself. However, studies on related compounds, such as other hydrochloride salts and amides, suggest that at elevated temperatures, decomposition can occur.[6][7] Potential thermal degradation could lead to the elimination of HCl and subsequent polymerization or decomposition of the resulting free base.

Recommended Storage and Handling Protocols

The inherent instability of this compound hydrochloride necessitates strict adherence to proper storage and handling protocols. The goal is to minimize exposure to the two primary degradation catalysts: moisture and heat .

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 0-5°C or lower (refrigerated or frozen) [8][9] | Low temperatures significantly slow the rate of chemical degradation, including hydrolysis. While some suppliers may ship at ambient temperature, long-term storage should always be under refrigerated or frozen conditions. |

| Atmosphere | Inert, Dry Atmosphere (Argon or Nitrogen) [1] | To prevent hydrolysis, the compound must be protected from atmospheric moisture. Storage in a desiccator over a strong drying agent or in a sealed container under an inert gas is crucial. |

| Container | Tightly Sealed, Light-Resistant Container | Prevents the ingress of moisture and air. Light-resistant containers are a general best practice for reactive chemicals to prevent any potential photolytic degradation. |

Field-Proven Insight: Experience from synthetic laboratories has shown that this compound hydrochloride is "very hygroscopic" and requires drying over a potent desiccant like phosphorus pentoxide (P₂O₅) under vacuum before use to ensure accurate stoichiometry in reactions.[1] This underscores the critical importance of moisture control.

Handling Procedures

-

Work in a Controlled Environment: Whenever possible, handle the compound in a glove box or glove bag under an inert atmosphere to minimize exposure to moisture.

-

Use Dry Equipment: Ensure all spatulas, glassware, and weighing funnels are thoroughly dried before use.

-

Minimize Exposure Time: When handling in an open laboratory, work quickly and efficiently to reduce the time the compound is exposed to the atmosphere.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. The compound is an irritant, and appropriate precautions should be taken.[10][11]

A Self-Validating System: Stability and Purity Assessment

To ensure the reliability of experimental results, it is essential to periodically assess the purity of this compound hydrochloride, especially for older lots or those that may have been exposed to suboptimal conditions. This involves a combination of moisture determination and a stability-indicating chromatographic method.

Moisture Content Determination by Karl Fischer Titration

Given the hygroscopic nature of the compound, Karl Fischer titration is the gold standard for accurately quantifying water content.[12][13][14][15]

Experimental Protocol: Volumetric Karl Fischer Titration

-

Instrument Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent system appropriate for hydrochloride salts; a methanol-based solvent is typically suitable.[12]

-

Solvent Preparation: Add the Karl Fischer solvent to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.

-

Sample Preparation: In a dry, controlled environment (e.g., a glove box), accurately weigh approximately 100-200 mg of this compound hydrochloride into a dry vial.

-

Titration: Quickly add the sample to the titration vessel. The titration will commence automatically and stop once all the water from the sample has been consumed.

-

Calculation: The instrument software will calculate the percentage of water in the sample based on the titrant consumed and the sample weight.

Acceptance Criteria: For most applications, the water content should be below 0.5%. Higher levels indicate significant moisture absorption and an increased risk of degradation.

Caption: Workflow for Moisture Determination by Karl Fischer Titration.

Stability-Indicating HPLC Method for Purity Assessment

A stability-indicating HPLC method is one that can separate the intact compound from its degradation products, allowing for accurate quantification of purity.[16][17][18] The following protocol is a robust starting point for the analysis of this compound hydrochloride.

Experimental Protocol: Reversed-Phase HPLC

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-22 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

-

Standard Preparation: Prepare a standard solution of high-purity this compound hydrochloride (if available, from a new, unopened container) at a concentration of approximately 1 mg/mL in a non-aqueous solvent like acetonitrile.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard, also in acetonitrile.

-

Analysis: Inject the standard and sample solutions onto the HPLC system.

-

Data Interpretation:

-

The purity of the sample is calculated by the area normalization method: (% Purity) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Compare the chromatogram of the sample to that of the standard. The primary degradation product, ethyl chloroacetate, should have a different retention time.

-

Forced Degradation Study (for method validation): To confirm the method is stability-indicating, a forced degradation study should be performed.[18][19]

-

Acid Hydrolysis: Dissolve a sample in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 4 hours.

-

Base Hydrolysis: Dissolve a sample in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Let stand at room temperature for 1 hour.

-

Oxidative Degradation: Dissolve a sample in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Let stand at room temperature for 4 hours.

Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound hydrochloride peak.

Conclusion: A Proactive Approach to Reagent Integrity

This compound hydrochloride is a powerful synthetic tool, but its utility is directly dependent on its purity. Its inherent hygroscopicity and susceptibility to hydrolysis are its primary liabilities. However, by understanding the chemical principles behind its degradation, researchers can implement a robust system of storage, handling, and periodic analysis. Storing the compound under cold, dry, and inert conditions is paramount. Furthermore, employing analytical techniques such as Karl Fischer titration and a stability-indicating HPLC method provides a quantitative, self-validating framework to ensure the integrity of the reagent before its use in critical synthetic applications. This proactive approach to quality control is essential for achieving reproducible and reliable scientific outcomes.

References

-

Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(19), 3029–3037. Available at: [Link]

-

Organic Syntheses. (2003). PREPARATION OF METHYL 5-METHYL-1,3-OXAZOLE-4-CARBOXYLATE. Organic Syntheses, 80, 203. Available at: [Link]

-

Okuyama, T., Pletcher, T. C., Sahn, D. J., & Schmir, G. L. (1972). Hydrolysis of imidate esters derived from weakly basic amines. Influences of structure and pH on the partitioning of tetrahedral intermediates. Journal of the American Chemical Society, 94(19), 6803–6811. Available at: [Link]

-

Deslongchamps, P. (1975). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. Tetrahedron, 31(20), 2463-2490. Available at: [Link]

-

Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(19), 3029-3037. Available at: [Link]

-

Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. Available at: [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Available at: [Link]

-

T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved January 16, 2026, from [Link]

-

Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved January 16, 2026, from [Link]

-

International Journal of Pharmaceutical, Chemical and Biological Sciences. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

-

Honeywell. (2016). Water Determination by Karl Fischer Titration. Available at: [Link]

-

Scribd. (n.d.). Karl Fischer Titration Guide | PDF. Retrieved January 16, 2026, from [Link]

-

Creative Biolabs. (n.d.). Long-Term Stability Assessment Service. Retrieved January 16, 2026, from [Link]

-

Patel, S. K., & Patel, N. J. (2010). Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets. Journal of AOAC International, 93(3), 858–864. Available at: [Link]

-

Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved January 16, 2026, from [Link]

-

Chemcia Scientific, LLC. (n.d.). Ethyl 2-chloroacetimidate hydrochloride-Information. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2018). Preparation, Crystal Structure, and Thermal Decomposition of the Intriguing Five-coordinated Compound [Cu(IMI)4Cl]Cl (IMI = Imidazole). Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Yoshida, M. I., et al. (2011). Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. Drug Development and Industrial Pharmacy, 37(3), 344-351. Available at: [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ethyl acetimidate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. OH-initiated degradation of methyl 2-chloroacetoacetate and ethyl 2-chloroacetoacetate: Kinetics, products and mechanisms at 298 K and atmospheric pressure [ri.conicet.gov.ar]

- 10. Ethyl 2-chloro-acetimidate hydrochloride 95% | CAS: 36743-66-5 | AChemBlock [achemblock.com]

- 11. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates - Google Patents [patents.google.com]

- 12. labicom.cz [labicom.cz]

- 13. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 14. scribd.com [scribd.com]

- 15. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 16. ijtsrd.com [ijtsrd.com]

- 17. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 18. scispace.com [scispace.com]

- 19. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

Introduction: The Emergence of a Versatile Chemical Intermediate

An In-Depth Technical Guide to Ethyl Chloroacetimidate: From Historical Discovery to Modern Synthetic Applications

This compound, particularly in its stable hydrochloride salt form, represents a cornerstone reagent in modern organic synthesis, valued for its bifunctional reactivity. Its utility stems from the convergence of two key chemical features: a reactive imidate group and an alkyl chloride handle. This guide provides a comprehensive exploration of the discovery, history, and core synthetic principles of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the foundational Pinner reaction that enables its synthesis, examine the causality behind the experimental protocols, and illustrate its subsequent transformations into valuable molecular scaffolds, such as amidines and esters, which are prevalent in pharmaceuticals.[1][2]

Part 1: The Historical Context: Pinner's Breakthrough in Imidate Synthesis

The story of this compound is inextricably linked to the broader discovery of the imidate functional group. In 1877, the German chemist Adolf Pinner reported a novel acid-catalyzed reaction between a nitrile and an alcohol, yielding a crystalline salt he identified as an alkyl imidate hydrochloride.[1][3][4][5][6][7] This transformation, now universally known as the Pinner reaction , became the classical and most reliable method for preparing these compounds.[1][3][4]

The genius of Pinner's method lies in its activation of the otherwise moderately reactive nitrile functional group. The use of a strong, anhydrous acid, typically gaseous hydrogen chloride, is paramount. The acid protonates the nitrile's nitrogen atom, creating a highly electrophilic nitrilium ion. This activation is the critical causal step, as it renders the nitrile carbon susceptible to nucleophilic attack by an alcohol, a reaction that would not proceed efficiently under neutral conditions.[1][6][7][8]

The resulting imidate salt, often called a "Pinner salt," is a stable, isolable intermediate, which is a key advantage of the methodology.[3][4][8] This stability allows for a two-stage approach where the imidate can be prepared and purified before being used in subsequent reactions.

Caption: General mechanism of the Pinner reaction.

Part 2: Synthesis of Ethyl 2-Chloroacetimidate Hydrochloride

The synthesis of ethyl 2-chloroacetimidate hydrochloride is a direct application of the Pinner reaction, utilizing chloroacetonitrile and ethanol as the starting materials. The selection of these precursors is deliberate: chloroacetonitrile provides the required chloro-substituted carbon backbone, and ethanol provides the ethyl group of the ester moiety.

Chemical and Physical Properties

A clear understanding of the target compound's properties is essential before undertaking its synthesis.

| Property | Value | Source |

| IUPAC Name | ethyl 2-chloroacetimidate hydrochloride | [9] |

| CAS Number | 36743-66-5 | [9] |

| Molecular Formula | C₄H₉Cl₂NO | [9] |

| Molecular Weight | 158.02 g/mol | [9] |

| Appearance | White Solid | |